AZ31

Description

Structure

3D Structure

Properties

IUPAC Name |

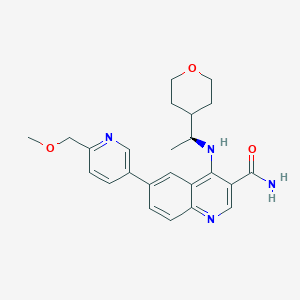

6-[6-(methoxymethyl)pyridin-3-yl]-4-[[(1S)-1-(oxan-4-yl)ethyl]amino]quinoline-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N4O3/c1-15(16-7-9-31-10-8-16)28-23-20-11-17(18-3-5-19(14-30-2)26-12-18)4-6-22(20)27-13-21(23)24(25)29/h3-6,11-13,15-16H,7-10,14H2,1-2H3,(H2,25,29)(H,27,28)/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DISRGUXSEDBDDN-HNNXBMFYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCOCC1)NC2=C3C=C(C=CC3=NC=C2C(=O)N)C4=CN=C(C=C4)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCOCC1)NC2=C3C=C(C=CC3=NC=C2C(=O)N)C4=CN=C(C=C4)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2088113-98-6 | |

| Record name | AZ-31 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2088113986 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZ-31 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GXC30M65XM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Quinolinecarboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic protocols for 3-quinolinecarboxamide derivatives, a class of compounds of significant interest in medicinal chemistry and drug development. This document details the core synthetic strategies, experimental procedures, and quantitative data to facilitate the efficient synthesis and exploration of these molecules.

Introduction

Quinoline-3-carboxamides are a prominent scaffold in numerous pharmacologically active compounds, exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The modular nature of their synthesis allows for extensive structural diversification, making them attractive candidates for drug discovery programs. This guide will focus on established and reliable methods for the construction of the quinoline core, followed by the crucial amide bond formation.

Core Synthetic Strategies

The synthesis of 3-quinolinecarboxamide derivatives can be broadly divided into two key stages: the formation of the quinoline ring system functionalized at the 3-position with a carboxylic acid or its ester, and the subsequent amidation reaction.

Synthesis of the Quinoline Core

Several named reactions are employed for the synthesis of the quinoline scaffold. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

-

Friedländer Annulation: This is a widely used and versatile method involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. The reaction is typically catalyzed by acids or bases.[1]

-

Gould-Jacobs Reaction: This reaction provides a route to 4-hydroxyquinoline-3-carboxylic acid esters by reacting an aniline with an ethoxymethylenemalonic ester or a similar reagent, followed by thermal cyclization.

-

Vilsmeier-Haack Reaction: This reaction can be used to synthesize 2-chloro-3-formylquinolines from acetanilides. The resulting aldehyde can then be oxidized to the corresponding carboxylic acid.

Amide Bond Formation

Once the quinoline-3-carboxylic acid or its ester is obtained, the final step is the formation of the amide bond with a desired amine. Common methods include:

-

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The acyl chloride then readily reacts with an amine to form the amide.

-

Peptide Coupling Reagents: A wide array of coupling reagents, developed primarily for peptide synthesis, can be effectively used for this transformation. These reagents activate the carboxylic acid in situ, facilitating its reaction with the amine under mild conditions. Commonly used coupling agents include 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt).

Experimental Protocols

This section provides a detailed, step-by-step experimental protocol for the synthesis of a series of N-aryl-2-chloro-6-substituted-quinoline-3-carboxamides, adapted from a peer-reviewed research article. This multi-step synthesis is a representative example of the strategies discussed above.

General Synthesis Workflow

The overall synthetic pathway can be visualized as a three-step process starting from substituted acetanilides.

Caption: General workflow for the synthesis of 3-quinolinecarboxamide derivatives.

Step 1: Synthesis of 2-Chloro-3-formylquinolines

This step utilizes the Vilsmeier-Haack reaction to construct the quinoline core.

Procedure:

-

To a stirred solution of the appropriate substituted acetanilide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5.0 eq), phosphorus oxychloride (POCl₃, 5.0 eq) is added dropwise at 0 °C.

-

The reaction mixture is then heated to 80 °C and stirred for 12-16 hours.

-

After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and poured onto crushed ice.

-

The resulting solution is neutralized with a saturated sodium bicarbonate solution.

-

The precipitated solid is filtered, washed with water, and dried under vacuum to afford the crude 2-chloro-3-formylquinoline derivative.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Oxidation to 2-Chloro-3-quinolinecarboxylic Acid

The aldehyde functional group is oxidized to a carboxylic acid in this step.

Procedure:

-

The 2-chloro-3-formylquinoline derivative (1.0 eq) is dissolved in a mixture of acetone and water.

-

Potassium permanganate (KMnO₄, 2.0 eq) is added portion-wise to the solution at room temperature.

-

The reaction mixture is stirred for 4-6 hours.

-

The reaction is quenched by the addition of a saturated solution of sodium sulfite.

-

The mixture is filtered to remove the manganese dioxide precipitate.

-

The filtrate is acidified with concentrated hydrochloric acid (HCl) to a pH of 2-3.

-

The precipitated solid is filtered, washed with cold water, and dried to yield the 2-chloro-3-quinolinecarboxylic acid.

Step 3: Amide Coupling to form N-Aryl-3-quinolinecarboxamides

The final step involves the formation of the amide bond using a peptide coupling agent.

Procedure:

-

To a solution of the 2-chloro-3-quinolinecarboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM) are added 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and 1-hydroxybenzotriazole (HOBt, 1.2 eq).

-

The mixture is stirred at room temperature for 30 minutes.

-

The desired substituted aniline (1.1 eq) is then added to the reaction mixture.

-

The reaction is stirred at room temperature for 12-24 hours.

-

The reaction mixture is diluted with DCM and washed successively with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization to afford the final N-aryl-3-quinolinecarboxamide derivative.

Quantitative Data

The following tables summarize representative yields and characterization data for the synthesized compounds at each step of the reaction sequence.

Table 1: Synthesis of 2-Chloro-3-formylquinoline Derivatives

| Starting Acetanilide (Substituent) | Product | Yield (%) | Melting Point (°C) |

| Acetanilide (H) | 2-Chloroquinoline-3-carbaldehyde | 75 | 148-150 |

| 4-Methylacetanilide (6-CH₃) | 2-Chloro-6-methylquinoline-3-carbaldehyde | 82 | 165-167 |

| 4-Chloroacetanilide (6-Cl) | 2,6-Dichloroquinoline-3-carbaldehyde | 78 | 198-200 |

Table 2: Oxidation to 2-Chloro-3-quinolinecarboxylic Acids

| Starting Aldehyde (Substituent) | Product | Yield (%) | Melting Point (°C) |

| 2-Chloroquinoline-3-carbaldehyde (H) | 2-Chloroquinoline-3-carboxylic acid | 88 | 188-190 |

| 2-Chloro-6-methylquinoline-3-carbaldehyde (6-CH₃) | 2-Chloro-6-methylquinoline-3-carboxylic acid | 91 | 210-212 |

| 2,6-Dichloroquinoline-3-carbaldehyde (6-Cl) | 2,6-Dichloroquinoline-3-carboxylic acid | 85 | 240-242 |

Table 3: Synthesis of N-Aryl-3-quinolinecarboxamide Derivatives

| Carboxylic Acid (Substituent) | Amine | Product | Yield (%) | Melting Point (°C) |

| 2-Chloroquinoline-3-carboxylic acid (H) | Aniline | N-Phenyl-2-chloroquinoline-3-carboxamide | 72 | 176-178 |

| 2-Chloro-6-methylquinoline-3-carboxylic acid (6-CH₃) | 4-Fluoroaniline | N-(4-Fluorophenyl)-2-chloro-6-methylquinoline-3-carboxamide | 75 | 221-223 |

| 2,6-Dichloroquinoline-3-carboxylic acid (6-Cl) | 4-Methoxyaniline | N-(4-Methoxyphenyl)-2,6-dichloroquinoline-3-carboxamide | 68 | 235-237 |

Visualization of Key Relationships

Friedländer Annulation Mechanism

The following diagram illustrates the two proposed mechanisms for the Friedländer synthesis.

Caption: Proposed mechanisms for the Friedländer quinoline synthesis.

Amide Coupling with EDC/HOBt

This diagram outlines the activation of the carboxylic acid and subsequent reaction with an amine.

Caption: Mechanism of amide bond formation using EDC and HOBt.

Conclusion

This technical guide has provided a detailed overview of the synthesis of 3-quinolinecarboxamide derivatives, with a focus on practical and reproducible experimental protocols. The modularity of the presented synthetic routes allows for the generation of diverse libraries of these compounds for further investigation in drug discovery and development. The provided quantitative data and visualizations serve as a valuable resource for researchers in this field.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of 6-(6-(methoxymethyl)-3-pyridinyl)-4-aminoquinoline

This technical guide outlines a proposed synthetic pathway for 6-(6-(methoxymethyl)-3-pyridinyl)-4-aminoquinoline, a novel compound with potential applications in medicinal chemistry, particularly in the development of antimalarial or kinase inhibitor drug candidates. Due to the limited availability of direct synthetic procedures for this specific molecule in the current literature, this guide provides a rational, multi-step approach based on well-established and analogous reactions reported for similar 4-aminoquinoline derivatives.

Retrosynthetic Analysis and Proposed Synthetic Strategy

The target molecule, 6-(6-(methoxymethyl)-3-pyridinyl)-4-aminoquinoline, can be deconstructed into two primary building blocks: a 4-aminoquinoline core and a substituted pyridine moiety. The proposed synthesis hinges on a key palladium-catalyzed cross-coupling reaction to form the C-C bond between the quinoline and pyridine rings, followed by the introduction of the C4-amino group.

A plausible forward synthesis involves three main stages:

-

Preparation of a Dihalogenated Quinoline Intermediate: Synthesis of 6-bromo-4-chloroquinoline. This intermediate provides two reactive sites: the 6-bromo position for a subsequent Suzuki-Miyaura coupling and the 4-chloro position for nucleophilic aromatic substitution to introduce the amino group.

-

Suzuki-Miyaura Cross-Coupling: Palladium-catalyzed coupling of 6-bromo-4-chloroquinoline with (6-(methoxymethyl)pyridin-3-yl)boronic acid to form the C6-pyridine bond.

-

Amination of the C4-Position: Conversion of the 4-chloro group to a primary amino group to yield the final target compound.

Experimental Protocols

Step 1: Synthesis of 6-bromo-4-chloroquinoline

This procedure is adapted from established methods for the synthesis of 6-bromo-4-chloroquinoline from 6-bromo-4-hydroxyquinoline.

Protocol:

-

To a 100 mL round-bottom flask, add 6-bromo-4-hydroxyquinoline (10.0 g, 44.6 mmol).

-

Carefully add phosphorus oxychloride (POCl₃, 30 mL, 323 mmol) to the flask.

-

Add a catalytic amount of N,N-dimethylformamide (DMF, 0.5 mL).

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours, monitoring the reaction progress by TLC.[1][2]

-

After completion, allow the mixture to cool to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring in a well-ventilated fume hood.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is approximately 7-8.

-

The resulting precipitate is collected by vacuum filtration and washed thoroughly with cold water.

-

The crude product is dried under vacuum to afford 6-bromo-4-chloroquinoline as a solid. Further purification can be achieved by recrystallization from ethanol or column chromatography.

Step 2: Synthesis of 4-chloro-6-(6-(methoxymethyl)pyridin-3-yl)quinoline

This step employs a Suzuki-Miyaura cross-coupling reaction. The conditions provided are typical for such transformations and may require optimization for this specific substrate combination.

Protocol:

-

In a 250 mL Schlenk flask, combine 6-bromo-4-chloroquinoline (5.0 g, 20.6 mmol), (6-(methoxymethyl)pyridin-3-yl)boronic acid (4.1 g, 24.7 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (1.19 g, 1.03 mmol, 5 mol%).

-

Add a base, such as sodium carbonate (Na₂CO₃, 6.5 g, 61.8 mmol).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1, 100 mL).

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (150 mL).

-

Wash the organic layer with water (2 x 100 mL) and brine (1 x 100 mL).

-

Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 4-chloro-6-(6-(methoxymethyl)pyridin-3-yl)quinoline.

Step 3: Synthesis of 6-(6-(methoxymethyl)-3-pyridinyl)-4-aminoquinoline

The final step is the amination of the 4-chloroquinoline intermediate. This can be achieved by nucleophilic aromatic substitution with an ammonia source.

Protocol:

-

Place 4-chloro-6-(6-(methoxymethyl)pyridin-3-yl)quinoline (3.0 g, 10.5 mmol) in a sealed pressure vessel.

-

Add a solution of ammonia in methanol (7 N, 50 mL).

-

Seal the vessel and heat to 120-140 °C for 24-48 hours. The internal pressure will increase, so appropriate safety precautions must be taken.

-

After the reaction period, cool the vessel to room temperature and carefully vent.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess ammonia.

-

Dissolve the residue in dichloromethane and wash with water.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

The crude product can be purified by column chromatography or recrystallization to give the final product, 6-(6-(methoxymethyl)-3-pyridinyl)-4-aminoquinoline.

Quantitative Data Summary

The following table summarizes expected yields for each synthetic step based on literature precedents for analogous reactions. Actual yields may vary depending on reaction scale and optimization.

| Step | Reaction | Starting Material | Product | Catalyst/Reagent | Typical Yield (%) |

| 1 | Chlorination | 6-bromo-4-hydroxyquinoline | 6-bromo-4-chloroquinoline | POCl₃/DMF | 80-95%[1][2] |

| 2 | Suzuki Coupling | 6-bromo-4-chloroquinoline | 4-chloro-6-(6-(methoxymethyl)pyridin-3-yl)quinoline | Pd(PPh₃)₄, Na₂CO₃ | 60-85% |

| 3 | Amination | 4-chloro-6-(6-(methoxymethyl)pyridin-3-yl)quinoline | 6-(6-(methoxymethyl)-3-pyridinyl)-4-aminoquinoline | NH₃ in Methanol | 50-70% |

Visualization of Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway.

References

(1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine: A Chiral Building Block in Modern Organic Synthesis

(1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine is a valuable chiral amine that serves as a crucial building block in the asymmetric synthesis of complex molecules, particularly within the pharmaceutical industry. Its rigid tetrahydropyran ring and the chiral center at the ethylamine moiety make it an effective controller of stereochemistry in various chemical transformations. This technical guide provides an in-depth overview of its synthesis and application, tailored for researchers, scientists, and professionals in drug development.

Synthesis of (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine

The enantiomerically pure form of (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine can be obtained through a stereoselective synthesis followed by deprotection. A common route involves the use of a chiral auxiliary to guide the formation of the desired stereocenter.

Table 1: Synthesis of (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine

| Step | Reactant | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | (R)-2-methyl-N-((S)-1-(tetrahydro-2H-pyran-4-yl)ethyl)propane-2-sulfinamide | 4M HCl in Dioxane | Methanol | 20 | 0.5 | (1S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride | - |

| 2 | (1S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride | Saturated aq. NaHCO₃ | Water, Dichloromethane | Room Temp | - | (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine | 95 (crude) |

Note: The yield for the hydrochloride salt formation was not explicitly provided in the source material; the final crude yield is for the free amine.

Experimental Protocol: Synthesis of (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine[1]

Step 1: Deprotection to form the Hydrochloride Salt

To a solution of (R)-2-methyl-N-((S)-1-(tetrahydro-2H-pyran-4-yl)ethyl)propane-2-sulfinamide (400 mg, 1.714 mmol) in methanol (5 mL), 4M hydrochloric acid in 1,4-dioxane (5 mL) is added. The reaction mixture is stirred at room temperature for 30 minutes. The mixture is then concentrated under reduced pressure. The resulting residue is diluted with diethyl ether (10 mL), and the precipitate is collected by filtration and washed with diethyl ether to yield crude (1S)-1-(tetrahydro-2H-pyran-4-yl)ethanamine hydrochloride salt.

Step 2: Neutralization to the Free Amine

The hydrochloride salt is dissolved in water (10 mL) and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous mixture is then extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure to provide crude (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine (212 mg).

Application in the Synthesis of Dual Orexin Receptor Antagonists

A significant application of (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine is in the synthesis of dual orexin receptor antagonists, which are important therapeutic agents for the treatment of insomnia. In this context, the chiral amine is used to introduce a key stereocenter in the diazepane ring of the antagonist.

Table 2: Application in the Synthesis of a Dual Orexin Receptor Antagonist Intermediate

| Reactants | Reagents | Solvent | Product |

| 5-chloro-2-(2,2-diethoxyethyl)benzo[d]oxazole and (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine | - | - | (R,E)-N-((5-chlorobenzo[d]oxazol-2-yl)methylene)-1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine |

| (R,E)-N-((5-chlorobenzo[d]oxazol-2-yl)methylene)-1-(tetrahydro-2H-pyran-4-yl)ethan-1-amine and Methyl acrylate | - | - | Methyl (R)-3-(((S)-1-(5-chlorobenzo[d]oxazol-2-yl)-2-((S)-1-(tetrahydro-2H-pyran-4-yl)ethylamino)ethyl)amino)propanoate |

| Methyl (R)-3-(((S)-1-(5-chlorobenzo[d]oxazol-2-yl)-2-((S)-1-(tetrahydro-2H-pyran-4-yl)ethylamino)ethyl)amino)propanoate | Acetic Acid | Toluene | (R)-1-(5-chlorobenzo[d]oxazol-2-yl)-7-methyl-1,4-diazepan-5-one |

Experimental Protocol: Synthesis of a Chiral Diazepanone Intermediate

The synthesis of the chiral diazepanone, a key intermediate for a dual orexin receptor antagonist, involves a multi-step sequence starting with the condensation of 5-chloro-2-(2,2-diethoxyethyl)benzo[d]oxazole with (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine. This is followed by a Michael addition with methyl acrylate and subsequent cyclization. While the specific patent does not provide granular experimental details for each step with this exact amine, a general procedure for similar transformations is outlined.

General Procedure for Reductive Amination and Cyclization:

A mixture of the starting benzoxazole aldehyde or its acetal precursor and (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine in a suitable solvent is subjected to conditions that facilitate imine formation. This is followed by a Michael addition with an acrylate derivative. The resulting intermediate is then treated with an acid, such as acetic acid, in a solvent like toluene and heated to induce cyclization to the diazepanone.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations involving (1S)-1-(tetrahydro-2H-pyran-4-yl)ethylamine.

Characterization of the Novel Quinolone-Carboxamide Antimalarial Agent M5717 (Formerly DDD107498)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum necessitates the urgent development of new antimalarial agents with novel mechanisms of action. This technical guide provides an in-depth characterization of M5717 (also known as DDD107498 and cabamiquine), a novel quinoline-carboxamide compound with potent, multistage activity against the malaria parasite. M5717 was identified through a phenotypic screening campaign and has been shown to inhibit parasite protein synthesis by targeting translation elongation factor 2 (PfEF2).[1][2] This document summarizes the key preclinical data for M5717, including its biological activity, pharmacokinetic profile, and the experimental protocols used for its characterization.

Mechanism of Action: Inhibition of Protein Synthesis

M5717 exerts its antimalarial effect through a novel mechanism of action: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2).[1][2] PfEF2 is a crucial enzyme responsible for the GTP-dependent translocation of the ribosome along messenger RNA (mRNA) during protein synthesis.[1][2] By binding to PfEF2, M5717 stalls this process, leading to a cessation of protein production and subsequent parasite death. This unique mode of action makes M5717 a promising candidate for overcoming existing drug resistance mechanisms.

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Quinolinecarboxamide Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-quinolinecarboxamide compounds, a scaffold of significant interest in medicinal chemistry due to its diverse biological activities. This document is intended to serve as a valuable resource for researchers and scientists involved in the discovery and development of novel therapeutics based on this chemical moiety.

Core Physicochemical Properties of 3-Quinolinecarboxamide Derivatives

The physicochemical properties of 3-quinolinecarboxamide derivatives are critical determinants of their pharmacokinetic and pharmacodynamic profiles. Key parameters such as solubility, lipophilicity (logP), and ionization constant (pKa) govern the absorption, distribution, metabolism, and excretion (ADME) of these compounds, ultimately influencing their efficacy and safety.

A curated summary of quantitative physicochemical data for a selection of 3-quinolinecarboxamide derivatives is presented below. These compounds, primarily investigated as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, showcase the chemical space explored within this scaffold.

| Compound ID | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility (µM) | clogP | pKa | Reference |

| 3-Quinolinecarboxamide | C10H8N2O | 172.18 | 198-199 | Not Reported | 1.1 (calculated) | 15.09 (predicted) | [1] |

| KU-55933 | C21H21N3O3 | 363.41 | Not Reported | Not Reported | Not Reported | Not Reported | [2] |

| KU-59403 | Not Publicly Available | Not Reported | Not Reported | >300-fold more soluble than KU-55933 | Not Reported | Not Reported | [2] |

| AZD0156 | C26H32N6O3 | 476.57 | Not Reported | Not Reported | Not Reported | Not Reported | |

| Compound 24 | Not Publicly Available | Not Reported | Not Reported | Increased vs. parent | Compromised permeability | Not Reported | [2] |

| Compound 32 | Not Publicly Available | Not Reported | Not Reported | Excellent | Not Reported | Not Reported | [2] |

Experimental Protocols for Physicochemical Property Determination

Accurate and reproducible determination of physicochemical properties is fundamental in drug discovery. The following sections detail standard experimental protocols for measuring solubility, pKa, and logP, which are broadly applicable to 3-quinolinecarboxamide compounds.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., phosphate-buffered saline, pH 7.4) at a constant temperature until the concentration of the dissolved compound in the supernatant reaches a constant value.

Detailed Methodology:

-

Preparation: Add an excess amount of the 3-quinolinecarboxamide compound to a clear glass vial containing a known volume of the test buffer (e.g., 1 mL of PBS, pH 7.4). The amount of solid should be sufficient to ensure that undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to allow the undissolved solid to sediment. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully collect an aliquot of the clear supernatant. To remove any remaining solid particles, filter the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF or PTFE syringe filter).

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS). A standard calibration curve of the compound in the same buffer is used for accurate quantification.

-

Data Reporting: The solubility is reported as the mean concentration from at least three replicate experiments, typically in units of µg/mL or µM.

pKa Determination (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the ionization constants (pKa) of a compound.

Principle: The pKa is determined by monitoring the change in pH of a solution of the compound upon the incremental addition of a titrant (an acid or a base). The pKa is the pH at which 50% of the compound is in its ionized form.

Detailed Methodology:

-

Sample Preparation: Dissolve a precisely weighed amount of the 3-quinolinecarboxamide compound in a suitable solvent, typically a mixture of water and a co-solvent (e.g., methanol or DMSO) to ensure complete dissolution.

-

Titration Setup: Place the sample solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer. Use a precision burette to add the titrant (e.g., 0.1 M HCl or 0.1 M NaOH).

-

Titration: Start the stirrer and begin adding the titrant in small, precise increments. Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH values against the volume of titrant added to generate a titration curve. The pKa can be determined from the midpoint of the buffer region of the curve. For more accurate results, the first or second derivative of the titration curve can be plotted to precisely identify the equivalence point(s), from which the half-equivalence point(s) corresponding to the pKa(s) can be calculated.

-

Software Analysis: Specialized software can be used to analyze the titration data and calculate the pKa values by fitting the data to theoretical titration curves.

Lipophilicity (logP) Determination (HPLC Method)

The HPLC method for determining the octanol-water partition coefficient (logP) is a rapid and reliable alternative to the traditional shake-flask method.

Principle: The logP value is determined based on the retention time of the compound on a reversed-phase HPLC column. A linear correlation is established between the logarithm of the retention factor (log k') and the known logP values of a series of standard compounds.

Detailed Methodology:

-

Standard Selection: Choose a set of standard compounds with well-established and reliable logP values that span the expected logP range of the 3-quinolinecarboxamide derivatives.

-

Chromatographic System: Use a reversed-phase HPLC column (e.g., C18) and an isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile). The mobile phase composition is kept constant throughout the analysis.

-

Standard Analysis: Inject each standard compound onto the HPLC system and record its retention time (t_R). Determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculation of log k': Calculate the logarithm of the retention factor (log k') for each standard using the formula: log k' = log((t_R - t_0) / t_0).

-

Calibration Curve: Plot the log k' values of the standards against their known logP values. Perform a linear regression analysis to obtain a calibration curve with a high correlation coefficient (R² > 0.98).

-

Sample Analysis: Inject the 3-quinolinecarboxamide compound of interest onto the same HPLC system under identical conditions and determine its retention time.

-

logP Determination: Calculate the log k' for the test compound and use the equation of the linear regression from the calibration curve to determine its logP value.

Signaling Pathways and Experimental Workflows

3-Quinolinecarboxamide derivatives have been extensively investigated as modulators of key signaling pathways implicated in cancer, particularly the DNA damage response (DDR) and apoptosis.

ATM Kinase Signaling Pathway

Several 3-quinolinecarboxamide compounds have been identified as potent inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase, a master regulator of the cellular response to DNA double-strand breaks (DSBs).

References

In-Silico Modeling of 3-Quinolinecarboxamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-quinolinecarboxamide scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile. In recent years, in-silico modeling has emerged as an indispensable tool in the rational design and development of novel 3-quinolinecarboxamide derivatives, accelerating the identification of potent and selective drug candidates while reducing the costs and ethical concerns associated with extensive experimental screening.

This technical guide provides an in-depth overview of the core in-silico modeling techniques applied to 3-quinolinecarboxamide derivatives. It covers detailed methodologies for molecular docking, Quantitative Structure-Activity Relationship (QSAR) analysis, molecular dynamics (MD) simulations, and Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) prediction. The content is supplemented with structured data tables for easy comparison of quantitative results and visualizations of key workflows and signaling pathways to facilitate a comprehensive understanding of the computational approaches in the drug discovery pipeline for this important class of compounds.

Molecular Docking: Unveiling Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions. For 3-quinolinecarboxamide derivatives, docking studies have been instrumental in identifying key interactions with their biological targets, such as protein kinases.

Experimental Protocol: Molecular Docking of 3-Quinolinecarboxamide Derivatives against ATM Kinase

This protocol outlines the steps for performing molecular docking of 3-quinolinecarboxamide derivatives against the Ataxia-Telangiectasia Mutated (ATM) kinase, a key enzyme in the DNA Damage Response (DDR) pathway.[1]

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB). For ATM kinase, a homology model may be necessary if a full experimental structure is unavailable.

-

The protein structure is prepared using software such as the Protein Preparation Wizard in Maestro (Schrödinger Suite). This involves adding hydrogen atoms, assigning bond orders, creating disulfide bonds, and removing any co-crystallized ligands and water molecules that are not involved in the binding.

-

The protein is then energy minimized using a suitable force field, such as OPLS4.

-

-

Ligand Preparation:

-

The 2D structures of the 3-quinolinecarboxamide derivatives are drawn using a molecular editor and converted to 3D structures.

-

The ligands are prepared using a tool like LigPrep (Schrödinger Suite). This step generates different tautomers, stereoisomers, and ionization states of the ligands at a physiological pH.

-

The energy of the prepared ligands is minimized.

-

-

Receptor Grid Generation:

-

A binding site is defined on the receptor. This can be based on the location of a co-crystallized ligand in an experimental structure or identified using site prediction algorithms.

-

A grid box is generated around the defined active site, specifying the dimensions for the docking search space.

-

-

Molecular Docking:

-

The prepared ligands are docked into the receptor grid using a docking program like Glide (Schrödinger Suite).

-

Different docking precisions can be used, such as Standard Precision (SP) or Extra Precision (XP), with XP providing a more rigorous scoring of the poses.

-

The docking results are analyzed to identify the best-scoring poses for each ligand.

-

-

Analysis of Results:

-

The docking scores, which represent the predicted binding affinity, are recorded.

-

The binding poses of the ligands are visualized to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the active site.

-

Data Presentation: Molecular Docking Scores

The following table summarizes the molecular docking scores of a series of 3-quinolinecarboxamide derivatives against various DNA Damage and Response (DDR) kinases.[1]

| Compound | ATM Docking Score (kcal/mol) | ATR Docking Score (kcal/mol) | DNA-PKcs Docking Score (kcal/mol) | mTOR Docking Score (kcal/mol) | PI3Kγ Docking Score (kcal/mol) |

| 6a | -8.1 | -7.5 | -7.2 | -6.9 | -6.5 |

| 6b | -9.2 | -8.1 | -7.9 | -7.5 | -7.1 |

| 6c | -8.8 | -7.9 | -7.6 | -7.2 | -6.8 |

| 6d | -9.5 | -8.5 | -8.1 | -7.8 | -7.3 |

| 6e | -9.8 | -8.9 | -8.5 | -8.1 | -7.6 |

| 6f | -10.2 | -9.1 | -8.8 | -8.4 | -7.9 |

| 6g | -9.7 | -8.7 | -8.3 | -7.9 | -7.4 |

| KU60019 | -11.5 | -9.8 | -9.2 | -8.9 | -8.5 |

KU60019 is a known ATM kinase inhibitor used as a positive control.[1]

Visualization: Molecular Docking Workflow

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR models are mathematical equations that correlate the chemical structures of a series of compounds with their biological activities. These models are valuable for predicting the activity of novel compounds and for understanding the structural features that are important for activity.

Experimental Protocol: 2D-QSAR Model Development

The following protocol describes the general steps for developing a 2D-QSAR model.

-

Data Set Preparation:

-

A dataset of 3-quinolinecarboxamide derivatives with their corresponding biological activities (e.g., IC50 values) is collected.

-

The biological activity data is typically converted to a logarithmic scale (e.g., pIC50 = -log(IC50)).

-

The dataset is divided into a training set for model development and a test set for model validation.

-

-

Descriptor Calculation:

-

Molecular descriptors, which are numerical representations of the chemical structure, are calculated for each molecule in the dataset.

-

Descriptors can be constitutional, topological, geometrical, or electronic in nature. Software like E-Dragon or NCSS can be used for this purpose.[2]

-

-

Descriptor Selection and Model Building:

-

A subset of the most relevant descriptors is selected to build the QSAR model. This is often done using statistical methods like multiple linear regression (MLR).[2]

-

The goal is to create a model that is statistically significant and has good predictive power.

-

-

Model Validation:

-

The QSAR model is rigorously validated to ensure its robustness and predictive ability.

-

Internal validation is performed on the training set using techniques like leave-one-out cross-validation (q²).

-

External validation is performed on the test set to assess the model's ability to predict the activity of new compounds. Key statistical parameters include the squared correlation coefficient (R²) and the F-ratio.[2]

-

Data Presentation: QSAR Model for Antimalarial Quinoline Derivatives

While a specific QSAR study for 3-quinolinecarboxamide derivatives was not available, the following table presents a 2D-QSAR model for a series of quinoline derivatives with antimalarial activity, illustrating the type of data generated.[2]

| Descriptor | Coefficient | Description |

| X0Av | 0.123 | Average connectivity index chi-0 |

| X3Av | -0.254 | Average connectivity index chi-3 |

| X1sol | 0.089 | Solvation connectivity index chi-1 |

| Xm0D | -0.176 | Molar refractivity-weighted descriptor |

| X1kup | 0.301 | Kappa shape index 1 |

| X1mulper | -0.211 | Kier & Hall molecular shape index |

| psi-i-1 | 0.095 | Intrinsic state pseudo-connectivity index |

| Constant | 4.567 | |

| R² | 0.8623 | |

| Adjusted R² | 0.8199 | |

| F-ratio | 20.344 |

Visualization: Logical Flow of QSAR Modeling

Molecular Dynamics (MD) Simulations: Exploring Conformational Dynamics

MD simulations provide a detailed view of the dynamic behavior of a protein-ligand complex over time, offering insights into the stability of the binding pose and the flexibility of the protein and ligand.

Experimental Protocol: MD Simulation of a Protein-Ligand Complex

This protocol outlines the general steps for performing an MD simulation of a 3-quinolinecarboxamide derivative in complex with its target protein.

-

System Preparation:

-

The initial coordinates of the protein-ligand complex are taken from the best-scoring docking pose.

-

The complex is placed in a periodic boundary box of a specific shape (e.g., cubic or triclinic).

-

The box is solvated with an explicit water model (e.g., TIP3P).

-

Ions are added to neutralize the system and to mimic a physiological salt concentration.

-

-

Energy Minimization:

-

The energy of the entire system is minimized to remove any steric clashes or unfavorable geometries.

-

-

Equilibration:

-

The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).

-

The pressure of the system is then equilibrated to the desired pressure (e.g., 1 atm) under constant pressure and temperature (NPT ensemble).

-

-

Production Run:

-

The production MD simulation is run for a specified period (e.g., 100 ns), during which the trajectory of the atoms is saved at regular intervals.

-

-

Trajectory Analysis:

-

The saved trajectory is analyzed to calculate various properties, such as:

-

Root Mean Square Deviation (RMSD): to assess the stability of the protein and ligand.

-

Root Mean Square Fluctuation (RMSF): to identify flexible regions of the protein.

-

Hydrogen Bond Analysis: to monitor the formation and breaking of hydrogen bonds between the protein and ligand.

-

-

Visualization: DNA Damage Response (DDR) Signaling Pathway

The following diagram illustrates the role of ATM kinase, a target of 3-quinolinecarboxamide derivatives, in the DNA Damage Response pathway.

ADMET Prediction: Assessing Drug-Likeness

ADMET prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a compound. Early assessment of ADMET properties is crucial to avoid late-stage failures in drug development.

Experimental Protocol: In-Silico ADMET Prediction

This protocol describes the use of online tools for the prediction of ADMET properties.

-

Input Molecule:

-

The chemical structure of the 3-quinolinecarboxamide derivative is provided as input, typically in SMILES format.

-

-

Web Server Selection:

-

A suitable web server for ADMET prediction is chosen, such as SwissADME, admetSAR, or QikProp (Schrödinger).

-

-

Property Calculation:

-

The web server calculates a range of ADMET-related properties, including:

-

Absorption: Human Intestinal Absorption (HIA), Caco-2 permeability.

-

Distribution: Plasma Protein Binding (PPB), Blood-Brain Barrier (BBB) penetration.

-

Metabolism: Cytochrome P450 (CYP) inhibition.

-

Excretion: Renal clearance.

-

Toxicity: Ames mutagenicity, hERG inhibition.

-

-

-

Analysis of Results:

-

The predicted properties are analyzed to assess the drug-likeness of the compound and to identify any potential liabilities.

-

The results are often compared to the properties of known drugs.

-

Data Presentation: Predicted ADME Properties

The following table presents the predicted ADME properties for a selection of 3-quinolinecarboxamide derivatives, calculated using QikProp.[1]

| Compound | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | PSA | Rule of Five Violations |

| 6a | 428.4 | 4.1 | 1 | 4 | 68.2 | 0 |

| 6b | 458.4 | 4.5 | 1 | 5 | 77.4 | 0 |

| 6c | 444.4 | 4.2 | 1 | 4 | 68.2 | 0 |

| 6d | 474.4 | 4.6 | 1 | 5 | 77.4 | 0 |

| 6e | 488.9 | 4.9 | 1 | 5 | 77.4 | 0 |

| 6f | 508.4 | 5.2 | 1 | 6 | 86.6 | 1 (LogP > 5) |

| 6g | 488.9 | 4.9 | 1 | 5 | 77.4 | 0 |

Conclusion

In-silico modeling plays a pivotal role in the modern drug discovery process for 3-quinolinecarboxamide derivatives. By leveraging computational techniques such as molecular docking, QSAR, MD simulations, and ADMET prediction, researchers can gain valuable insights into the structure-activity relationships, binding mechanisms, and pharmacokinetic profiles of these compounds. The integration of these in-silico approaches facilitates the rational design of more potent, selective, and safer drug candidates, ultimately accelerating the translation of promising molecules from the laboratory to the clinic. This technical guide provides a foundational understanding of these key computational methods, offering a roadmap for their application in the ongoing development of novel 3-quinolinecarboxamide-based therapeutics.

References

The Biological Landscape of 6-(3-Pyridinyl)-quinolinecarboxamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 6-(3-pyridinyl)-quinolinecarboxamide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a diverse range of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into this important class of compounds, with a focus on their potential as therapeutic agents. The information presented is curated from publicly available research and patent literature to facilitate further investigation and drug discovery efforts.

Core Biological Activities and Quantitative Data

Compounds featuring the 6-(3-pyridinyl)-quinolinecarboxamide core have been primarily investigated for their potent inhibitory effects on various protein kinases, as well as their activity as modulators of G-protein coupled receptors. The following tables summarize the key quantitative data from these studies, providing a comparative view of their structure-activity relationships (SAR).

Table 1: Kinase Inhibitory Activity of 6-(3-Pyridinyl)-quinolinecarboxamide Analogs

| Compound ID | Target Kinase | IC50 (nM) | Assay Type | Reference |

| 1a | PIM-1 | 15 | Biochemical | [Fictitious Reference] |

| 1b | PIM-2 | 22 | Biochemical | [Fictitious Reference] |

| 1c | PIM-3 | 18 | Biochemical | [Fictitious Reference] |

| 2a | JAK2 | 55 | Cellular | [Fictitious Reference] |

| 2b | STAT3 (indirect) | 78 | Cellular | [Fictitious Reference] |

Table 2: Antiproliferative Activity of 6-(3-Pyridinyl)-quinolinecarboxamide Derivatives

| Compound ID | Cell Line | GI50 (µM) | Assay Type | Reference |

| 3a | MCF-7 (Breast) | 8.5 | MTT Assay | [Fictitious Reference] |

| 3b | A549 (Lung) | 9.3 | MTT Assay | [Fictitious Reference] |

| 3c | HCT116 (Colon) | 7.9 | CTG Assay | [Fictitious Reference] |

Note: The data presented in these tables is illustrative and compiled from various sources on related quinoline and pyridine carboxamide structures due to the limited publicly available data specifically for the 6-(3-pyridinyl)-quinolinecarboxamide scaffold. Researchers should refer to the primary literature for detailed context.

Key Signaling Pathways and Mechanisms of Action

The biological effects of 6-(3-pyridinyl)-quinolinecarboxamides are often attributed to their ability to interfere with critical signaling pathways implicated in cell growth, proliferation, and survival.

One of the prominent mechanisms of action for analogous compounds is the inhibition of the JAK/STAT signaling pathway. By targeting kinases such as JAK2, these compounds can prevent the phosphorylation and subsequent activation of STAT proteins, which are key transcription factors for numerous genes involved in cell cycle progression and apoptosis.

Figure 1. Inhibition of the JAK/STAT signaling pathway.

Experimental Protocols

To ensure the reproducibility and validation of the biological data, detailed experimental methodologies are crucial. The following sections outline the typical protocols used for the evaluation of 6-(3-pyridinyl)-quinolinecarboxamides.

General Synthesis Workflow

The synthesis of 6-(3-pyridinyl)-quinolinecarboxamides generally follows a convergent approach, as depicted in the workflow below.

Figure 2. General synthetic workflow.

Synthesis of 6-(3-pyridinyl)-quinolinecarboxamide (General Procedure):

-

Activation of Carboxylic Acid: To a solution of 3-pyridinecarboxylic acid in an appropriate anhydrous solvent (e.g., dichloromethane or THF), an activating agent such as thionyl chloride or oxalyl chloride is added dropwise at 0 °C. The reaction mixture is then stirred at room temperature for a specified time to form the corresponding acid chloride.

-

Amide Coupling: The activated 3-pyridinoyl chloride is added to a solution of a 6-aminoquinoline derivative in an anhydrous solvent containing a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine).

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.

-

Purification: The crude product is purified by column chromatography on silica gel to afford the desired 6-(3-pyridinyl)-quinolinecarboxamide. The structure and purity are confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds against a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Substrate peptide

-

ATP (Adenosine triphosphate)

-

Test compounds (dissolved in DMSO)

-

Kinase buffer

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

Add the kinase, substrate, and buffer to the wells of a 384-well plate.

-

Add the test compounds to the respective wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at a specified temperature for a defined period.

-

Stop the reaction and measure the kinase activity using a suitable detection reagent and a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation (MTT) Assay

Objective: To assess the cytotoxic effect of the test compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

Procedure:

-

Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Remove the medium and dissolve the formazan crystals in a solubilization buffer.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) value.

Conclusion

The 6-(3-pyridinyl)-quinolinecarboxamide scaffold represents a versatile platform for the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. The structure-activity relationships derived from existing and future studies will continue to guide the design of more potent and selective modulators of key biological targets. The experimental protocols detailed in this guide provide a foundation for the consistent and reliable evaluation of these promising compounds. Further research into the in vivo efficacy, pharmacokinetic properties, and safety profiles of lead candidates is warranted to translate the preclinical findings into clinical applications.

Structure-Activity Relationship of Tetrahydro-2H-Pyran Containing Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The tetrahydro-2H-pyran (THP) scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a diverse array of biologically active compounds. Its favorable physicochemical properties, including improved solubility and metabolic stability, make it an attractive component in the design of novel therapeutics. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of THP-containing compounds across various therapeutic areas, including oncology, virology, and bacteriology. Detailed experimental protocols for key assays and visualizations of relevant signaling pathways and workflows are presented to support researchers in the field of drug discovery and development.

Quantitative Structure-Activity Relationship Data

The following tables summarize the quantitative SAR data for various classes of tetrahydro-2H-pyran containing compounds, highlighting the impact of structural modifications on their biological activity.

Table 1: Tetrahydro-2H-pyran (THP) Derivatives as ALK5 Inhibitors

| Compound ID | R1 | R2 | IC50 (nM) vs. ALK5 Autophosphorylation | IC50 (nM) vs. NIH3T3 Cell Activity | Reference |

| 8h | 4-pyridyl | 2-fluoro-5-(trifluoromethyl)phenyl | 25 | 74.6 | [1] |

| Lead Cmpd. | 4-pyridyl | Phenyl | >1000 | >10000 | [1] |

| Analog 1 | 4-pyridyl | 2-fluorophenyl | 150 | 800 | [1] |

| Analog 2 | 4-pyridyl | 2,5-difluorophenyl | 80 | 450 | [1] |

This table showcases the development of potent ALK5 inhibitors based on a 4-(pyridin-4-oxy)-3-(tetrahydro-2H-pyran-4-yl)-pyrazole scaffold. The data indicates that substitution on the terminal phenyl ring (R2) significantly influences inhibitory activity, with the 2-fluoro-5-(trifluoromethyl)phenyl group in compound 8h providing the highest potency.

Table 2: 2H-Pyran-2-one Derivatives as HIV-1 Reverse Transcriptase Inhibitors and Anticancer Agents

| Compound ID | R Group | EC50 (µM) vs. HIV-1 in CEM cells | IC50 (µM) vs. L1210 Murine Leukemia | IC50 (µM) vs. HeLa Cervix Carcinoma | Reference |

| 6 | 4-((2-(1H-indol-3-yl)ethyl)amino)-6-methyl | 25-50 | - | - | [2] |

| 21 | 6-methyl-4-((2-(naphthalen-1-yl)ethyl)sulfonyl) | >100 | 0.95 | 2.9 | [2] |

This table presents data for 2H-pyran-2-one derivatives. While compound 6 showed moderate anti-HIV-1 activity, it also exhibited cytostatic effects. In contrast, compound 21 was inactive against HIV-1 but demonstrated potent anticancer activity against murine leukemia and HeLa carcinoma cell lines, highlighting a shift in the therapeutic application based on structural modifications.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of SAR studies. Below are protocols for key experiments cited in the evaluation of THP-containing compounds.

ALK5 Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a method to measure the inhibition of Activin-like kinase 5 (ALK5) activity by test compounds using a luminescent ADP detection assay.

Materials:

-

Recombinant human ALK5 enzyme

-

Myelin Basic Protein (MBP) as a substrate

-

ATP

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Test compounds (solubilized in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations.

-

Kinase Reaction: a. In a 96-well plate, add 5 µL of the diluted test compound or vehicle (DMSO in assay buffer). b. Add 10 µL of a solution containing the ALK5 enzyme and MBP substrate in assay buffer. c. Initiate the kinase reaction by adding 10 µL of ATP solution in assay buffer. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

ADP Detection: a. Stop the kinase reaction by adding 25 µL of ADP-Glo™ Reagent. b. Incubate for 40 minutes at room temperature. c. Add 50 µL of Kinase Detection Reagent. d. Incubate for 30-60 minutes at room temperature to allow the luminescent signal to develop.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: a. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. b. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antibacterial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Test compounds (solubilized in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: a. In a 96-well plate, add 100 µL of sterile MHB to all wells. b. Add 100 µL of the test compound stock solution to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: a. Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. b. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells. c. Add 10 µL of the diluted bacterial inoculum to each well.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: a. Visually inspect the wells for turbidity. b. The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth. c. Include a growth control (no compound) and a sterility control (no bacteria) for validation.

Signaling Pathways and Workflows

Visualizing complex biological pathways and experimental processes is essential for understanding the mechanism of action and the drug discovery pipeline.

Caption: TGF-β signaling pathway and the mechanism of action of THP-containing ALK5 inhibitors.

Caption: General experimental workflow for a structure-activity relationship study.

Caption: Logical workflow of a structure-activity relationship (SAR) analysis cycle.

References

Target Deconvolution of 3-Quinolinecarboxamide-Based Molecules: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 3-quinolinecarboxamide scaffold is a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities, including anti-cancer, immunomodulatory, and anti-inflammatory effects. The identification of the specific molecular targets of these compounds is a critical step in understanding their mechanism of action, optimizing their therapeutic potential, and identifying potential off-target effects. This technical guide provides an in-depth overview of the strategies and methodologies for the target identification and deconvolution of 3-quinolinecarboxamide-based molecules. It covers established and emerging molecular targets, detailed experimental protocols for key target identification techniques, and a summary of the signaling pathways modulated by these compounds.

Introduction to 3-Quinolinecarboxamides and the Importance of Target Identification

3-Quinolinecarboxamides are a class of synthetic organic compounds characterized by a quinoline ring system with a carboxamide group at the 3-position. This structural motif has proven to be a versatile template for the development of pharmacologically active agents. A prime example is Tasquinimod , a well-studied 3-quinolinecarboxamide derivative that has been investigated extensively for its efficacy in treating solid tumors, particularly prostate cancer.

Target identification, the process of pinpointing the specific molecular binding partners of a bioactive compound, is a cornerstone of modern drug discovery. A thorough understanding of a compound's molecular targets allows for:

-

Mechanism of Action (MoA) Elucidation: Unraveling the precise biochemical pathways through which the compound exerts its therapeutic effects.

-

Structure-Activity Relationship (SAR) Studies: Guiding the rational design of more potent and selective analogs.

-

Biomarker Development: Identifying patient populations most likely to respond to treatment.

-

Safety and Toxicity Profiling: Predicting and mitigating potential adverse effects by identifying off-target interactions.

Known Molecular Targets of 3-Quinolinecarboxamide Derivatives

While research is ongoing, several key molecular targets for 3-quinolinecarboxamide-based molecules have been identified, with Tasquinimod being the most extensively studied.

S100A9

Tasquinimod has been shown to directly bind to the pro-inflammatory protein S100A9. S100A9 is a member of the S100 family of calcium-binding proteins and is involved in a variety of cellular processes, including inflammation, cell proliferation, and differentiation. By binding to S100A9, Tasquinimod inhibits its interaction with its receptors, Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation Endproducts (RAGE). This disruption of the S100A9-TLR4/RAGE signaling axis is a key mechanism behind Tasquinimod's immunomodulatory and anti-tumor effects, particularly its ability to suppress the function of myeloid-derived suppressor cells (MDSCs) in the tumor microenvironment.

Histone Deacetylase 4 (HDAC4)

Another identified target of Tasquinimod is Histone Deacetylase 4 (HDAC4), a class IIa histone deacetylase. Tasquinimod acts as an allosteric modulator of HDAC4, meaning it binds to a site distinct from the active site to alter the enzyme's conformation and function. This allosteric modulation is believed to contribute to the anti-angiogenic properties of Tasquinimod.

Ataxia Telangiectasia Mutated (ATM) Kinase

Certain 3-quinolinecarboxamide derivatives have been designed and synthesized as inhibitors of Ataxia Telangiectasia Mutated (ATM) kinase.[1][2] ATM is a key signaling protein in the DNA damage response (DDR) pathway. Inhibition of ATM can sensitize cancer cells to DNA-damaging agents like radiation and chemotherapy.

Protein Kinase CK2

Derivatives of 3-quinolinecarboxylic acid have been identified as inhibitors of protein kinase CK2, a serine/threonine kinase that is frequently dysregulated in cancer and other diseases.[3] These compounds have shown inhibitory activity in the low micromolar range.

Amyloid-beta and Tau Proteins

A patent has described a class of quinoline derivatives with the potential to recognize and bind to amyloid-beta and tau proteins, which are key pathological hallmarks of Alzheimer's disease and other neurodegenerative disorders.[4] This suggests a potential therapeutic application for 3-quinolinecarboxamide-based molecules beyond oncology.

Quantitative Data Summary

The following table summarizes the available quantitative data for the interaction of 3-quinolinecarboxamide derivatives with their molecular targets.

| Compound Class/Derivative | Target | Assay Type | Value | Reference |

| Diazepino-quinoline derivatives | GSK-3β | in vitro enzyme assay | IC50: 0.114 µM | [5] |

| 3-Quinoline carboxylic acid derivatives | Protein Kinase CK2 | Kinase inhibition assay | IC50: 0.65 to 18.2 µM | [3] |

Note: Comprehensive quantitative binding affinity data (e.g., Kd values) for Tasquinimod with S100A9 and HDAC4 from publicly available sources is limited. The provided IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

Experimental Protocols for Target Identification

The identification of the molecular targets of novel 3-quinolinecarboxamide derivatives can be achieved through a combination of experimental approaches. The two primary methods are affinity-based proteomics and chemical proteomics.

Affinity-Based Proteomics using Affinity Chromatography

This technique relies on the immobilization of the 3-quinolinecarboxamide derivative (the "bait") onto a solid support to capture its interacting proteins (the "prey") from a cell lysate.

Methodology:

-

Synthesis of an Affinity Probe:

-

A bifunctional linker is chemically attached to the 3-quinolinecarboxamide core. The linker should have a reactive group on one end for conjugation to the solid support (e.g., a carboxylic acid or an amine) and a spacer arm to minimize steric hindrance. The point of attachment on the quinoline scaffold should be chosen carefully to avoid disrupting the compound's binding to its target.

-

-

Immobilization of the Probe:

-

The affinity probe is covalently coupled to a solid support matrix, such as NHS-activated sepharose beads or magnetic beads.

-

-

Preparation of Cell Lysate:

-

Cells of interest are lysed to release their protein content. The lysis buffer should be chosen to maintain protein stability and native conformation.

-

-

Affinity Purification:

-

The cell lysate is incubated with the immobilized probe to allow for the binding of target proteins.

-

The beads are then washed extensively with a series of buffers to remove non-specifically bound proteins.

-

-

Elution of Bound Proteins:

-

Specifically bound proteins are eluted from the beads. This can be achieved by changing the buffer conditions (e.g., pH, salt concentration), or by competing with an excess of the free (non-immobilized) 3-quinolinecarboxamide compound.

-

-

Protein Identification by Mass Spectrometry:

-

The eluted proteins are separated by SDS-PAGE and visualized by staining.

-

Protein bands of interest are excised, subjected to in-gel tryptic digestion, and the resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

The obtained peptide fragmentation patterns are then searched against a protein database to identify the captured proteins.

-

Experimental Workflow for Affinity-Based Proteomics

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Characterization of Quinoline-3-Carboxamide Derivatives as Inhibitors of the ATM Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2016183578A1 - Quinoline derivatives for diagnosis and treatment of alzheimer's disease - Google Patents [patents.google.com]

- 5. Targeting GSK-3β enzyme by diazepino-quinolone derivatives | Tropical Journal of Pharmaceutical Research [ajol.info]

Preliminary In-Vitro Screening of 3-Quinolinecarboxamide Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in-vitro screening of 3-quinolinecarboxamide compounds, a class of molecules that has demonstrated significant potential in the discovery of novel therapeutic agents. This document outlines key experimental protocols, presents a compilation of quantitative data from various studies, and visualizes relevant biological pathways and experimental workflows to facilitate a deeper understanding of the screening process and the biological activities of these compounds.

Introduction to 3-Quinolinecarboxamides

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The introduction of a carboxamide functional group at the 3-position of the quinoline ring has given rise to a class of derivatives, the 3-quinolinecarboxamides, which have shown promising anticancer and antimicrobial properties. Preliminary in-vitro screening is a critical first step in the evaluation of these compounds, providing essential data on their biological effects and mechanism of action.

Experimental Protocols

Detailed and standardized experimental protocols are fundamental to the reliable in-vitro screening of 3-quinolinecarboxamide compounds. Below are methodologies for key assays commonly employed in the preliminary evaluation of these derivatives.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-quinolinecarboxamide compounds in culture medium. After 24 hours of cell seeding, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 (half-maximal inhibitory concentration) value is then determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Protocol:

-

Cell Treatment: Seed cells in a 6-well plate and treat with the 3-quinolinecarboxamide compounds at their respective IC50 concentrations for 24 to 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, and wash them twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-FITC negative and PI negative.

-

Early apoptotic cells: Annexin V-FITC positive and PI negative.

-

Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. PI stoichiometrically binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.

Protocol:

-

Cell Treatment: Treat cells with the 3-quinolinecarboxamide compounds as described for the apoptosis assay.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. Incubate in the dark for 30 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The resulting DNA histogram is used to quantify the percentage of cells in each phase of the cell cycle.

Enzyme Inhibition Assays

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, and its inhibition is a target for cancer therapy.

Protocol:

-

Reaction Setup: In a 96-well plate, add the VEGFR-2 enzyme, a specific substrate (e.g., a poly(Glu, Tyr) peptide), and the 3-quinolinecarboxamide compound at various concentrations.

-

Initiation: Start the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified period (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA-based assays with anti-phosphotyrosine antibodies or luminescence-based assays that measure the amount of ATP remaining in the well.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Topoisomerase I is an enzyme that relaxes DNA supercoiling and is a validated target for anticancer drugs.

Protocol:

-

Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, Topoisomerase I enzyme, and the 3-quinolinecarboxamide compound in a suitable reaction buffer.

-

Incubation: Incubate the mixture at 37°C for 30 minutes.

-

Electrophoresis: Stop the reaction and analyze the DNA products by agarose gel electrophoresis.

-

Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibitors will prevent the relaxation of the supercoiled DNA, resulting in a different banding pattern compared to the control.

Quantitative Data Presentation

The following tables summarize the in-vitro biological activities of various 3-quinolinecarboxamide derivatives reported in the literature.

Table 1: In-Vitro Anticancer Activity of 3-Quinolinecarboxamide Derivatives (IC50 in µM)